2,4-Bis(4-ethoxyphenyl)-6-methylpyridine

Catalog No.
S14367571
CAS No.
M.F
C22H23NO2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine

Product Name

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine

IUPAC Name

2,4-bis(4-ethoxyphenyl)-6-methylpyridine

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C22H23NO2/c1-4-24-20-10-6-17(7-11-20)19-14-16(3)23-22(15-19)18-8-12-21(13-9-18)25-5-2/h6-15H,4-5H2,1-3H3

InChI Key

LZUFZSCKWIYHIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C3=CC=C(C=C3)OCC

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine is a pyridine derivative characterized by its unique structure, which includes two ethoxyphenyl groups and a methyl group at the 6-position of the pyridine ring. This compound exhibits interesting chemical properties due to the presence of both electron-donating ethoxy groups and an electron-withdrawing nitrogen atom in the pyridine ring. The molecular formula for this compound is C_20H_24N, and it has a molecular weight of approximately 292.42 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of 2,4-bis(4-ethoxyphenyl)-6-methylpyridine can be attributed to the functional groups present in its structure. It can undergo various reactions typical for pyridine derivatives, including:

  • Electrophilic Aromatic Substitution: The ethoxy groups can activate the aromatic rings toward electrophilic attack, allowing for substitutions at the ortho or para positions.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, especially when reacted with electrophiles.
  • Condensation Reactions: This compound can also engage in condensation reactions, forming more complex structures through interactions with aldehydes or ketones.

The synthesis of 2,4-bis(4-ethoxyphenyl)-6-methylpyridine typically involves multi-step synthetic routes:

  • Formation of the Pyridine Ring: Starting from appropriate precursors such as 2-acetyl-6-methylpyridine, which can be synthesized through condensation reactions involving acetylation.
  • Substitution Reactions: The introduction of ethoxy groups can be achieved through alkylation reactions using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
  • Coupling Reactions: The final product can be obtained by coupling reactions that link the ethoxyphenyl groups to the pyridine core.

These methods have been explored in various studies focusing on pyridine derivatives and their modifications .

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine has potential applications in several fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry for constructing complex molecules.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2,4-bis(4-ethoxyphenyl)-6-methylpyridine could focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for determining its potential therapeutic effects. Preliminary studies suggest that similar compounds interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which could be explored further for this specific compound.

Several compounds share structural similarities with 2,4-bis(4-ethoxyphenyl)-6-methylpyridine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,4-Bis(4-methylphenyl)-6-methylpyridineMethyl groups instead of ethoxyIncreased lipophilicity
2,4-Bis(4-fluorophenyl)-6-methylpyridineFluorine substituentsEnhanced electronic properties
2,4-Bis(4-hydroxyphenyl)-6-methylpyridineHydroxyl functional groupsPotential for increased solubility and reactivity

The isolation of pyridine from bone oil by Thomas Anderson in 1849 marked the beginning of systematic studies on nitrogen-containing heterocycles. Wilhelm Körner and James Dewar’s structural elucidation in 1869–1871 revealed pyridine’s aromatic character, analogous to benzene but with a nitrogen atom inducing electron-deficient properties. This discovery catalyzed the development of functionalization strategies, with Arthur Rudolf Hantzsch’s 1881 synthesis of dihydropyridines laying groundwork for asymmetric substitutions.

Early synthetic limitations prompted innovations like Aleksei Chichibabin’s 1924 aldehyde-ammonia condensation, which enabled industrial-scale production of methylpyridines through gas-phase reactions at 400–450°C. The subsequent development of the Bönnemann cyclization in the late 20th century expanded the toolkit, allowing trimerization of nitriles and acetylenes under photochemical conditions. These advances paralleled the growing recognition of pyridine’s pharmacological relevance—over 7,000 medicinal compounds now incorporate pyridine subunits, driven by their ability to modulate solubility, hydrogen bonding, and metabolic stability.

Key Synthetic Milestones for Trisubstituted Pyridines

MethodYearKey FeaturesYield
Chichibabin synthesis1924Aldehyde/ketone condensation with NH₃~30%
Hantzsch dihydropyridine1881β-keto acid + aldehyde + NH₃45–60%
Bönnemann cyclization1970sNitrile + acetylene trimerization50–75%
Cs₂CO₃-mediated annulation2021Transition-metal-free alkyne/benzamide fusion77%

Significance of 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine in Heterocyclic Chemistry

The strategic placement of ethoxyphenyl and methyl groups on the pyridine nucleus creates a stereoelectronic profile with three distinct regions of reactivity:

  • Electron-donating ethoxy groups at C2/C4: These substituents counteract pyridine’s inherent electron deficiency through resonance ($$+M$$ effect), enhancing stability toward electrophilic attack while facilitating nucleophilic substitutions.
  • Methyl group at C6: Provides steric hindrance that directs regioselectivity in subsequent functionalization reactions, as demonstrated in Minisci-type radical additions.
  • Aromatic conjugation: The 4-ethoxyphenyl rings enable extended π-system interactions, making the compound valuable in optoelectronic materials.

Recent methodologies from Nature Communications (2023) showcase the compound’s synthetic versatility through (aza)indole ring-cleavage reactions, where β-keto esters undergo aldol addition to $$N$$-substituted carboxaldehydes, yielding nicotinic acid derivatives with $$o$$-aminoaryl moieties. This aligns with the broader trend of using pyridine scaffolds as bioisosteres for benzene rings in drug design—a strategy that improves aqueous solubility while maintaining target engagement.

The compound’s synthesis typically involves multi-component reactions, as exemplified by the Cs₂CO₃-mediated annulation of aromatic alkynes with benzamides (2021), which produces 3,5-diarylpyridines through formal [2+2+1+1] cyclocondensation. Computational studies suggest that the ethoxy groups’ ortho/para-directing effects synergize with the methyl group’s steric guidance to favor C5 functionalization, enabling precise structural diversification.

Synthetic Route Comparison for 6-Methylpyridine Derivatives
$$
\text{3 RCHO} + \text{CH}3\text{C≡CAr} + \text{Benzamide} \xrightarrow{\text{Cs}2\text{CO}3, \text{Sulfolane}} \text{2,4-Bis(Ar)-6-CH}3\text{-Pyridine} + \text{H}_2\text{O} \quad $$This transition-metal-free approach contrasts with traditional methods requiring precious metal catalysts, reflecting the field’s shift toward sustainable methodologies.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

333.172878976 g/mol

Monoisotopic Mass

333.172878976 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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